molecular formula C8H8N2O2 B040384 N-(3-Nitrobenzylidene)methanamine CAS No. 121004-44-2

N-(3-Nitrobenzylidene)methanamine

Cat. No. B040384
M. Wt: 164.16 g/mol
InChI Key: UCKLBPWHNHJTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Nitrobenzylidene)methanamine, also known as NBMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NBMA is a yellow crystalline solid that has a molecular formula of C8H8N2O2. This compound has been found to exhibit interesting properties such as photochromism and fluorescence, making it a promising candidate for various applications in the field of chemistry.

Mechanism Of Action

The mechanism of action of N-(3-Nitrobenzylidene)methanamine involves the isomerization of the molecule upon exposure to light. The molecule exists in two forms, a closed form, and an open form. The closed form is the non-fluorescent form, while the open form is the fluorescent form. Upon exposure to light, the closed form is converted to the open form, leading to an increase in fluorescence intensity.

Biochemical And Physiological Effects

N-(3-Nitrobenzylidene)methanamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-(3-Nitrobenzylidene)methanamine is non-toxic and does not exhibit any significant cytotoxicity. This makes N-(3-Nitrobenzylidene)methanamine a potential candidate for various biomedical applications such as imaging and drug delivery.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3-Nitrobenzylidene)methanamine in lab experiments is its ease of synthesis and purification. N-(3-Nitrobenzylidene)methanamine can be synthesized under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent. However, one of the limitations of using N-(3-Nitrobenzylidene)methanamine is its photochromic nature. This property can make it difficult to control the reaction conditions and can lead to unwanted side reactions.

Future Directions

There are several future directions for the study of N-(3-Nitrobenzylidene)methanamine. One of the potential applications of N-(3-Nitrobenzylidene)methanamine is in the field of optoelectronics. N-(3-Nitrobenzylidene)methanamine can be used as a potential candidate for the development of photochromic materials for use in optoelectronic devices. Another potential application of N-(3-Nitrobenzylidene)methanamine is in the field of drug delivery. N-(3-Nitrobenzylidene)methanamine can be used as a potential candidate for the development of photoresponsive drug delivery systems. Overall, the study of N-(3-Nitrobenzylidene)methanamine has the potential to lead to the development of new materials and technologies with exciting applications in various fields of science.

Synthesis Methods

The synthesis of N-(3-Nitrobenzylidene)methanamine involves the condensation reaction between 3-nitrobenzaldehyde and methanamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-Nitrobenzylidene)methanamine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-(3-Nitrobenzylidene)methanamine is in the field of photochemistry. N-(3-Nitrobenzylidene)methanamine exhibits photochromism, which means that it undergoes reversible changes in color upon exposure to light. This property makes N-(3-Nitrobenzylidene)methanamine a potential candidate for various applications such as optical data storage, photochromic switches, and sensors.

properties

CAS RN

121004-44-2

Product Name

N-(3-Nitrobenzylidene)methanamine

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methyl-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C8H8N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-6H,1H3

InChI Key

UCKLBPWHNHJTNH-UHFFFAOYSA-N

SMILES

CN=CC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CN=CC1=CC(=CC=C1)[N+](=O)[O-]

synonyms

N-(3-NITROBENZYLIDENE)METHANAMINE

Origin of Product

United States

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